GSA-10

Description

Properties

IUPAC Name |

propyl 4-[(1-hexyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O5/c1-3-5-6-9-16-28-21-11-8-7-10-20(21)23(29)22(25(28)31)24(30)27-19-14-12-18(13-15-19)26(32)33-17-4-2/h7-8,10-15,29H,3-6,9,16-17H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLUYYGRCGDKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300833-95-8 | |

| Record name | 300833-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to GSA-10: A Novel Smoothened Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSA-10, with the chemical name Propyl 4-(((1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl)amino)benzoate, is a potent and novel small-molecule agonist of the Smoothened (Smo) receptor.[1] It operates through a non-canonical Hedgehog signaling pathway, demonstrating significant potential in promoting the differentiation of mesenchymal progenitor cells into osteoblasts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

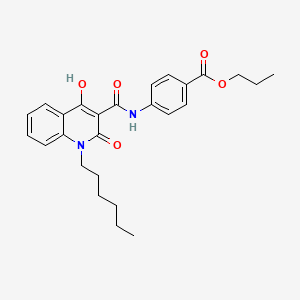

This compound is a quinolinecarboxamide derivative. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | Propyl 4-(((1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl)amino)benzoate |

| Synonyms | GSA 10, 4-[[(1-Hexyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinyl)carbonyl]amino]-benzoic acid propyl ester |

| CAS Number | 300833-95-8 |

| Molecular Formula | C₂₆H₃₀N₂O₅ |

| Molecular Weight | 450.53 g/mol |

| SMILES String | CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C(=O)OCCC)O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical Form | White to light brown powder/crystalline solid | Sigma-Aldrich, Cayman Chemical |

| Solubility | DMSO: 0.5 mg/mL (warmed), DMF: 1 mg/mL | Sigma-Aldrich, Cayman Chemical |

| Predicted pKa | Acidic: 6.8, Basic: 1.5 | In silico prediction |

| Predicted logP | 5.4 | In silico prediction |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | MedchemExpress |

Biological Activity and Mechanism of Action

This compound is a potent agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Unlike canonical Hh pathway activators, this compound functions through a non-canonical pathway. It has been shown to promote the differentiation of multipotent mesenchymal progenitor cells, such as C3H10T1/2 cells, into osteoblasts with an EC₅₀ of 1.2 µM.[2]

Non-Canonical Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway involves the binding of Hh ligands to the Patched (PTCH) receptor, which relieves the inhibition of Smo, leading to the activation of Gli transcription factors. This compound, however, activates Smo in a manner that is independent of the classical cyclopamine binding site and does not necessarily lead to Gli activation.[1] Instead, this compound-mediated Smo activation has been linked to the LKB1-AMPK signaling axis.[3][4]

Caption: this compound activates the Smoothened receptor, initiating a non-canonical signaling cascade through LKB1 and AMPK to promote osteoblast differentiation.

Experimental Protocols

Synthesis and Purification of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, a general method for the synthesis of similar quinolinecarboxamide derivatives can be adapted. The synthesis generally involves a multi-step process.

Caption: A plausible synthetic route for this compound involves the Gould-Jacobs reaction to form the quinoline core, followed by hydrolysis and amide coupling, and finally purification by HPLC.

Purification Protocol (General HPLC Method):

-

Column: A C18 reverse-phase HPLC column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

-

Detection: UV detection at wavelengths such as 254 nm and 280 nm is generally suitable for aromatic compounds like this compound.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the purified product.

-

Purity Analysis: The purity of the final product should be assessed by analytical HPLC and characterized by mass spectrometry and NMR.

In Vitro Osteoblast Differentiation Assay

This protocol describes the induction and assessment of osteoblast differentiation in C3H10T1/2 mesenchymal stem cells treated with this compound.

Materials:

-

C3H10T1/2 cells

-

DMEM with high glucose, 10% FBS, and 1% penicillin-streptomycin (Growth Medium)

-

Osteogenic Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[5]

-

This compound stock solution in DMSO

-

Alkaline Phosphatase (ALP) assay kit (colorimetric or fluorometric)

-

Alizarin Red S staining solution

Procedure:

-

Cell Seeding: Seed C3H10T1/2 cells in a 24-well plate at a density of 1 x 10⁴ cells/well in Growth Medium.

-

Induction of Differentiation: Once the cells reach confluence, replace the Growth Medium with Osteogenic Differentiation Medium containing various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

-

Medium Change: Change the medium every 2-3 days for the duration of the experiment (typically 7-21 days).

-

Alkaline Phosphatase (ALP) Activity Assay (Day 7):

-

Alizarin Red S Staining for Mineralization (Day 21):

-

Fix the cells with 4% paraformaldehyde.

-

Stain the fixed cells with Alizarin Red S solution to visualize calcium deposits.[8]

-

Smoothened Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity of this compound to the Smoothened receptor.

Materials:

-

Cell membranes expressing the Smoothened receptor (e.g., from HEK293T cells overexpressing Smo).

-

Radioligand (e.g., [³H]-Cyclopamine or other suitable Smo antagonist).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Pharmacokinetics (ADME)

As of the current literature, there is no published experimental data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. However, in silico predictive models can provide an initial assessment of its potential pharmacokinetic properties.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Blood-Brain Barrier Penetration | Likely to penetrate |

| CYP450 2D6 Inhibition | Likely inhibitor |

| P-glycoprotein Substrate | Likely substrate |

Disclaimer: These are in silico predictions and require experimental validation.

Conclusion

This compound is a valuable research tool for studying the non-canonical Hedgehog signaling pathway and its role in cellular differentiation, particularly osteogenesis. Its unique mechanism of action as a Smoothened agonist that does not bind to the conventional cyclopamine site opens new avenues for therapeutic development in areas such as regenerative medicine and bone repair. Further research is warranted to fully elucidate its in vivo efficacy and pharmacokinetic profile.

References

- 1. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A non-canonical Hedgehog pathway initiates ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noncanonical Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exogenous activation of LKB1/AMPK signaling induces G₁ arrest in cells with endogenous LKB1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Improved Protocol to Study Osteoblast and Adipocyte Differentiation Balance - PMC [pmc.ncbi.nlm.nih.gov]

GSA-10: A Novel Modulator of the Hedgehog Signaling Pathway - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSA-10, a novel quinolinecarboxamide derivative, has been identified as a potent small-molecule positive modulator of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Discovered through a pharmacophore-based virtual screening, this compound, with the chemical name propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido) benzoate, exhibits a unique mechanism of action, distinguishing it from previously characterized Smo agonists. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data, offering valuable insights for researchers in regenerative medicine and oncology.

Discovery of this compound

This compound was identified from a virtual screening of a commercial compound library based on a validated pharmacophoric model for Smo agonists. This model predicted ligands with specific hydrogen bond acceptor groups and hydrophobic regions necessary for Smo activation. This compound, one of the top-scoring compounds, was subsequently synthesized and biologically validated.

Synthesis of this compound

The synthesis of this compound, a quinoline-3-carboxamide derivative, can be achieved through a multi-step process. The following is a representative protocol based on established methods for analogous compounds.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

-

N-Alkylation of Isatoic Anhydride: Isatoic anhydride is reacted with 1-bromohexane in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to yield N-hexyl isatoic anhydride.

-

Ring Formation: The N-hexyl isatoic anhydride is then reacted with the sodium salt of diethyl malonate in a suitable solvent like ethanol. Subsequent heating and acidification lead to the formation of ethyl 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Part 2: Amidation to form this compound

-

Acid Chloride Formation: The carboxylic acid from Part 1 is converted to its acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

-

Coupling Reaction: The acid chloride is then reacted with propyl 4-aminobenzoate in the presence of a base (e.g., triethylamine or pyridine) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Characterization: The structure and purity of this compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

This compound is a potent agonist of the Smoothened receptor, promoting the differentiation of multipotent mesenchymal progenitor cells (C3H10T1/2) into osteoblasts.[1]

Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 1.2 µM | C3H10T1/2 cells (osteoblast differentiation) | [1] |

The osteogenic activity of this compound is inhibited by a range of Smo antagonists, highlighting its specificity.

| Antagonist | Inhibition Concentration | Reference |

| MRT-83 | Nanomolar range | |

| SANT-1 | Nanomolar range | |

| LDE225 | Nanomolar range | |

| M25 | Nanomolar range | |

| GDC-0449 | Micromolar range |

Notably, this compound's activity is not inhibited by cyclopamine and CUR61414, suggesting a distinct binding site on the Smo receptor.

Non-Canonical Hedgehog Signaling Pathway

This compound activates the Hedgehog pathway through a non-canonical mechanism that is independent of the primary cilium. This is a significant departure from canonical Smo agonists like SAG. Furthermore, the activity of this compound is strongly potentiated by forskolin and cholera toxin, agents that increase intracellular cyclic AMP (cAMP) levels. This suggests a novel mode of Smo regulation. This compound has been shown to activate the LKB1-AMPK signaling pathway downstream of Smoothened.

Experimental Protocols

C3H10T1/2 Cell Culture and Osteoblast Differentiation Assay

This protocol describes the induction of osteoblast differentiation in the murine mesenchymal progenitor cell line C3H10T1/2.

-

Cell Seeding: Plate C3H10T1/2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Cell Growth: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluency.

-

Differentiation Induction: Replace the growth medium with differentiation medium (DMEM supplemented with 5% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Compound Treatment: Add this compound or other test compounds at the desired concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 6 days, replacing the medium with freshly prepared differentiation medium and compounds every 2 days.

Alkaline Phosphatase (AP) Activity Assay

Alkaline phosphatase is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric or chemiluminescent assay.

-

Cell Lysis: After the 6-day differentiation period, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Assay: Transfer the cell lysate to a new assay plate. Add a p-nitrophenyl phosphate (pNPP) substrate solution.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the AP activity.

-

Normalization: Normalize the AP activity to the total protein concentration in each well, determined using a standard protein assay (e.g., BCA assay).

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the osteogenic potential of this compound.

Conclusion

This compound represents a novel class of Smoothened agonists with a distinct mechanism of action. Its ability to promote osteoblast differentiation through a non-canonical, cilium-independent Hedgehog signaling pathway opens new avenues for research in regenerative medicine, particularly in the context of bone repair and regeneration. The detailed protocols and data presented in this whitepaper provide a valuable resource for scientists and researchers seeking to further investigate the therapeutic potential of this compound and other modulators of the Hedgehog pathway.

References

GSA-10: A Technical Guide to a Non-Canonical Smoothened Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSA-10 is a potent, small-molecule agonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Unlike canonical SMO agonists, this compound activates a non-canonical signaling cascade independent of Gli transcription factor activation, primarily through the LKB1-AMPK axis.[1][3] This unique mechanism of action has positioned this compound as a valuable tool for dissecting Hh signaling and as a potential therapeutic agent in regenerative medicine, particularly for promoting bone formation and modulating adipogenesis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction to this compound

This compound, a novel quinolinecarboxamide derivative, was identified through a pharmacophore-based virtual screen for SMO agonists.[4] It distinguishes itself from well-characterized SMO agonists like SAG by binding to a distinct site on the SMO receptor, a site not recognized by the classic antagonist cyclopamine.[4][5][6] This interaction initiates a non-canonical Hedgehog signaling pathway that does not involve the translocation of SMO to the primary cilium, a hallmark of canonical Hh pathway activation.[4][6] The downstream effects of this compound are cell-context dependent but have been most prominently characterized by the induction of osteogenic differentiation in mesenchymal progenitor cells and the inhibition of adipogenesis.[1][7]

Mechanism of Action: A Non-Canonical Pathway

This compound's activation of the Smoothened receptor bypasses the canonical Hedgehog signaling pathway that culminates in the activation of Gli transcription factors. Instead, this compound initiates a distinct signaling cascade involving the activation of Liver Kinase B1 (LKB1) and AMP-activated protein kinase (AMPK).[1][3]

Signaling Pathway Diagram

Caption: this compound activates a non-canonical SMO pathway via LKB1-AMPK.

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activity.

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | C3H10T1/2 | Osteoblast Differentiation | 1.2 µM | [7] |

| Effective Concentration | C3H10T1/2 | Osteoblast Differentiation | 3 µM (for 6 days) | [7] |

| Effective Concentration | 3T3-L1 | Adipogenesis Inhibition | 10 µM (for 24 hours) | [7] |

Note: To date, a definitive binding affinity (Kd) for this compound to the Smoothened receptor has not been reported in publicly available literature.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the activity of this compound.

Osteogenic Differentiation of C3H10T1/2 Cells

This protocol describes the induction of osteogenesis in the murine mesenchymal progenitor cell line C3H10T1/2, followed by the assessment of differentiation via alkaline phosphatase (ALP) activity.

Materials:

-

C3H10T1/2 cells

-

Growth Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Osteogenic Differentiation Medium: Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate

-

This compound (stock solution in DMSO)

-

Alkaline Phosphatase (ALP) staining kit or a p-nitrophenyl phosphate (pNPP) based colorimetric assay

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: Seed C3H10T1/2 cells in 6-well plates at a density of 5 x 104 cells per well in Growth Medium.

-

Cell Growth: Culture the cells until they reach 100% confluency, changing the Growth Medium every 2 days.

-

Induction of Differentiation: Upon reaching confluency, replace the Growth Medium with Osteogenic Differentiation Medium.

-

This compound Treatment: Add this compound to the Osteogenic Differentiation Medium to a final concentration of 3 µM. Include a vehicle control (DMSO) group.

-

Incubation: Incubate the cells for 6 days, replacing the medium with fresh Osteogenic Differentiation Medium and this compound every 2 days.

-

Assessment of Differentiation (ALP Staining):

-

After 6 days, wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes.

-

Wash the cells again with PBS.

-

Stain for ALP activity according to the manufacturer's instructions of the chosen staining kit.

-

Visualize and document the results using a microscope.

-

-

Assessment of Differentiation (ALP Activity Assay):

-

After 6 days, lyse the cells and measure the ALP activity using a pNPP-based colorimetric assay, following the manufacturer's protocol.

-

Normalize the ALP activity to the total protein concentration in each sample.

-

Experimental Workflow: Osteogenic Differentiation

Caption: Workflow for this compound induced osteogenic differentiation of C3H10T1/2 cells.

Inhibition of Adipogenesis in 3T3-L1 Cells

This protocol details the method for assessing the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes, quantified by Oil Red O staining.

Materials:

-

3T3-L1 cells

-

Growth Medium: DMEM with 10% calf serum

-

Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin

-

This compound (stock solution in DMSO)

-

Oil Red O staining solution

-

24-well tissue culture plates

Procedure:

-

Cell Seeding and Growth: Seed 3T3-L1 cells in 24-well plates and grow to confluence in Growth Medium.

-

Post-Confluency Arrest: Maintain the cells in Growth Medium for 2 days after reaching confluency.

-

Induction of Adipogenesis: On Day 0, replace the Growth Medium with Differentiation Medium (MDI).

-

This compound Treatment: Add this compound to the Differentiation Medium to a final concentration of 10 µM. Include a vehicle control (DMSO) group.

-

Incubation and Media Changes:

-

On Day 2, replace the MDI medium (with or without this compound) with Insulin Medium.

-

On Day 4, and every 2 days thereafter, replace with fresh Insulin Medium.

-

-

Assessment of Adipogenesis (Oil Red O Staining):

-

Typically between Day 8 and Day 10, when lipid droplets are abundant in the control group, wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for at least 20 minutes.

-

Wash with water.

-

Visualize and photograph the stained lipid droplets.

-

-

Quantification:

-

Elute the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the eluate at approximately 510 nm.

-

Experimental Workflow: Adipogenesis Inhibition

Caption: Workflow for assessing this compound's inhibition of 3T3-L1 adipogenesis.

In Vivo Studies

While in vitro data strongly support the osteogenic potential of this compound, detailed in vivo studies in established animal models of osteogenesis or bone repair are not yet widely published in the public domain. Future research in this area is anticipated to elucidate the therapeutic potential of this compound in preclinical models of bone-related disorders.

Summary and Future Directions

This compound is a unique Smoothened agonist that activates a non-canonical Hedgehog signaling pathway, leading to the promotion of osteogenesis and inhibition of adipogenesis. Its distinct mechanism of action, which is independent of Gli-mediated transcription, makes it an invaluable research tool for exploring the diverse roles of Hedgehog signaling. For drug development professionals, this compound presents a novel therapeutic strategy for conditions requiring enhanced bone formation or the modulation of mesenchymal stem cell fate. Further investigation into its in vivo efficacy and safety profile, as well as the precise molecular interactions with the Smoothened receptor, will be critical for its translation into clinical applications.

This document is intended for research and informational purposes only. This compound is a research chemical and not for human consumption.

References

- 1. rupress.org [rupress.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. GSA 10 | ISB Server Wahoo [wahoo.cns.umass.edu]

- 7. medchemexpress.com [medchemexpress.com]

The Role of GSA-10 in the Hedgehog Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSA-10, a novel small-molecule modulator of the Hedgehog (Hh) signaling pathway. This compound, a quinolinecarboxamide derivative, has been identified as a potent agonist of the Smoothened (Smo) receptor, a key transducer of the Hh signal.[1][2][3] Unlike canonical Smo agonists, this compound acts on a distinct active site on the Smoothened receptor, offering a unique tool for dissecting the complexities of Hedgehog signaling and presenting potential therapeutic applications in regenerative medicine and oncology.[1][4]

Mechanism of Action

This compound functions as a positive modulator of the Smoothened receptor, promoting downstream signaling.[1] However, its mechanism deviates significantly from that of well-characterized Smo agonists like SAG.

Key characteristics of this compound's mechanism of action include:

-

Novel Binding Site: this compound does not bind to the classical cyclopamine-binding site on Smo.[1][4] This was demonstrated in competition assays where this compound failed to displace BODIPY-cyclopamine.[1] This indicates that this compound interacts with a distinct, previously uncharacterized site on the Smoothened receptor.

-

Non-Canonical Pathway Activation: this compound is suggested to activate a non-canonical Hedgehog signaling pathway.[2][5] This is supported by the observation that its activity is strongly potentiated by forskolin and cholera toxin, agents that increase intracellular cyclic AMP (cAMP) levels.[1] This is in stark contrast to the canonical pathway, where cAMP is a negative regulator.

-

Lack of Ciliary Translocation: Unlike canonical Smo agonists, this compound does not appear to promote the translocation of Smo to the primary cilium, a critical step in the canonical Hh pathway.[1]

-

Inhibition of Gli1: this compound has been associated with the inhibition of the transcription factor Gli1, a key effector of the canonical Hedgehog pathway.[2][6]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and its interaction with other molecules in the Hedgehog signaling pathway.

| Parameter | Cell Line | Value | Reference |

| EC50 for Osteoblast Differentiation | C3H10T1/2 | 1.2 µM | [3][7] |

| EC50 for AP Response Potentiation by Forskolin | C3H10T1/2 | 0.7 µM | [8] |

| EC50 Shift of SAG in the presence of this compound (1 µM) | C3H10T1/2 | >14-fold decrease (from 0.14 µM to 0.01 µM) | [8] |

| EC50 Shift of this compound in the presence of SAG (0.3 µM) | C3H10T1/2 | 2-fold decrease (from 0.9 µM to 0.4 µM) | [8] |

Table 1: Potency and Synergistic Effects of this compound.

| Antagonist | Inhibition of this compound-induced Cell Differentiation | Reference |

| MRT-83 | Nanomolar range | [1] |

| SANT-1 | Nanomolar range | [1] |

| LDE225 | Nanomolar range | [1] |

| M25 | Nanomolar range | [1] |

| GDC-0449 | Micromolar range | [1] |

| Cyclopamine | No inhibition | [1] |

| CUR61414 | No inhibition | [1] |

Table 2: Inhibition of this compound Activity by Smoothened Antagonists.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

C3H10T1/2 Cell Differentiation Assay (Alkaline Phosphatase Activity)

This assay is used to assess the osteogenic potential of this compound by measuring the activity of alkaline phosphatase (AP), an early marker of osteoblast differentiation.

Materials:

-

C3H10T1/2 mesenchymal progenitor cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Calf Serum

-

This compound, SAG, and other compounds to be tested

-

Lysis buffer (e.g., 100 mM Tris pH 9.5, 250 mM NaCl, 25 mM MgCl2, 1% Triton X-100)

-

Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate or a chemiluminescent substrate like CDP-Star)

-

96-well tissue culture plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed C3H10T1/2 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS.

-

Cell Growth: Allow cells to grow to confluence (typically 36-48 hours).

-

Induction of Differentiation: Replace the growth medium with DMEM containing 0.5% calf serum and the desired concentrations of this compound or other test compounds. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for an additional 36-48 hours.

-

Cell Lysis: Remove the medium and add 50 µL of lysis buffer to each well. Incubate with gentle rocking for 45 minutes to ensure complete cell lysis.

-

AP Activity Measurement:

-

Transfer 10 µL of the cell lysate to a new 96-well assay plate.

-

Add 50 µL of the alkaline phosphatase substrate solution to each well.

-

Incubate at room temperature in the dark for 15-30 minutes.

-

-

Data Acquisition: Read the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Normalize the AP activity to the protein concentration in each well or express as fold change relative to the vehicle control.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay is used to determine if this compound binds to the same site on Smoothened as cyclopamine.

Materials:

-

HEK293 cells transiently or stably expressing human Smoothened.

-

BODIPY-cyclopamine (fluorescently labeled cyclopamine).

-

This compound and other competing ligands.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

96-well black, clear-bottom plates.

-

Fluorescence microscope or high-content imaging system.

Procedure:

-

Cell Seeding: Seed Smo-expressing HEK293 cells into 96-well black, clear-bottom plates and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or other unlabeled competing ligands for a specified time (e.g., 1 hour) at 37°C.

-

Fluorescent Ligand Addition: Add a fixed concentration of BODIPY-cyclopamine to all wells and incubate for an additional period (e.g., 2 hours) at 37°C, protected from light.

-

Washing: Gently wash the cells with assay buffer to remove unbound fluorescent ligand.

-

Imaging: Acquire images of the cells using a fluorescence microscope or a high-content imaging system.

-

Data Analysis: Quantify the fluorescence intensity per cell or per well. A decrease in fluorescence intensity in the presence of a competing ligand indicates displacement of BODIPY-cyclopamine from its binding site.

Semi-Quantitative RT-PCR for Hedgehog Target Gene Expression

This method is used to assess the effect of this compound on the mRNA expression levels of Hedgehog pathway target genes.

Materials:

-

Cells treated with this compound or vehicle control.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

PCR primers for target genes (e.g., Gli1, Ptch1) and a housekeeping gene (e.g., GAPDH, Actin).

-

Taq polymerase and PCR reagents.

-

Agarose gel electrophoresis equipment.

-

Gel documentation system.

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform PCR using gene-specific primers for the target genes and the housekeeping gene. The number of PCR cycles should be optimized to be within the exponential phase of amplification for semi-quantitative analysis.

-

Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide or SYBR Safe) and visualize the bands under UV light. Quantify the band intensity using densitometry software. Normalize the expression of the target genes to the housekeeping gene.

Visualizations

The following diagrams illustrate the Hedgehog signaling pathway and the proposed mechanism of action of this compound.

Caption: Canonical Hedgehog Signaling Pathway.

Caption: Proposed Mechanism of this compound Action.

References

- 1. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. A non-canonical Hedgehog pathway initiates ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Smoothened/AMP-Activated Protein Kinase Signaling in Oligodendroglial Cell Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Smoothened/AMP-Activated Protein Kinase Signaling in Oligodendroglial Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of Gsα and GSA-10 in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of the G-protein alpha-stimulatory (Gsα) subunit in osteoblast differentiation. Recognizing the potential for nomenclature ambiguity, this document also addresses a distinct small molecule, GSA-10, a Smoothened (SMO) agonist, and briefly clarifies the function of Growth Differentiation Factor 10 (GDF10), both of which are relevant to bone cell biology. The primary focus will be on Gsα due to its extensive characterization in the regulation of osteogenesis.

Section 1: The Dual Role of Gsα in Osteoblast Differentiation

The alpha-stimulatory subunit of the heterotrimeric G-protein (Gsα), encoded by the GNAS gene, is a critical transducer of G-protein coupled receptor (GPCR) signaling. In bone, it plays a complex and dual role in regulating osteoblast differentiation. Gsα signaling enhances the commitment of mesenchymal progenitors to the osteoblast lineage while simultaneously restraining the terminal differentiation of committed osteoblasts.[1] This intricate balance is crucial for producing bone of optimal mass, quality, and strength.[1]

Mechanism of Action and Signaling Pathways

Gsα is primarily activated by ligands such as parathyroid hormone (PTH) binding to its receptor (PTH1R), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates a cascade of downstream targets.

The signaling network of Gsα in osteoblasts is intricate and involves significant crosstalk with the canonical Wnt/β-catenin pathway, a critical regulator of bone formation. Evidence suggests that Gsα signaling can enhance Wnt signaling, which is essential for the commitment of mesenchymal progenitors to the osteoblast lineage.[1] However, in committed osteoblasts, sustained Gsα activation can paradoxically restrain terminal differentiation.

Conversely, the absence of Gsα in early osteoblast precursors leads to accelerated osteogenic differentiation, resulting in the formation of disorganized woven bone.[1] This accelerated maturation is also associated with an increase in the expression of Wnt signaling inhibitors, such as sclerostin (SOST) and dickkopf-1 (Dkk1), leading to an overall reduction in canonical Wnt signaling.[1] This suggests a negative feedback loop where the absence of Gsα promotes a rapid but ultimately dysfunctional differentiation process. Loss of Gsα in mature osteocytes has also been shown to increase sclerostin expression, leading to osteopenia by suppressing osteoblast activity.[3]

Signaling Pathway of Gsα in Osteoblast Lineage Commitment

Caption: Gsα-PKA signaling enhances Wnt pathway activity to promote osteoblast commitment.

Quantitative Data on Gsα Modulation in Osteoblasts

The following tables summarize the quantitative effects of Gsα modulation on osteoblast differentiation markers from various studies. These studies often utilize genetic models where Gsα is either constitutively activated or conditionally deleted in osteoblastic cells.

Table 1: Effect of Gsα Deletion on Osteoblast Gene Expression

| Gene Marker | Cell Type | Condition | Fold Change vs. Control | Reference |

| Alkaline Phosphatase (ALP) | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | Significant Increase | [2] |

| Collagen Iα1 (Col1a1) | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | Significant Increase | [2] |

| Runx2 | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | No Significant Difference | [2] |

| Osterix (Osx) | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | No Significant Difference | [2] |

| Atf4 | Calvarial Osteoblasts | Gsα deletion (adeno-Cre) | No Significant Difference | [2] |

| Sclerostin (Sost) | Whole Bone | Gsα deletion (Osx-Cre) | Markedly Increased | [1] |

| Dkk1 | Whole Bone | Gsα deletion (Osx-Cre) | Markedly Increased | [1] |

Table 2: Effect of Constitutive Gsα Activation on Osteoblast Function

| Parameter | Cell Type/Model | Condition | Observation | Reference |

| Cell Proliferation (DNA Synthesis) | Osteoblastic cells from fibrous dysplasia lesions | Activating Gsα mutation | 2 to 3-fold greater than normal cells | [4] |

| Osteocalcin Synthesis | Osteoblastic cells from fibrous dysplasia lesions | Activating Gsα mutation | Lower than normal cells | [4] |

| Mineral-to-Matrix Ratio | Calvarial Bone (Rs1 transgenic mice) | Constitutive Gsα activation | Significantly Lower | [5] |

| Tissue Mineral Density | Femoral Diaphyses (Rs1 transgenic mice) | Constitutive Gsα activation | Significantly Lower | [5] |

Section 2: Experimental Protocols for Studying Gsα in Osteoblast Differentiation

This section provides detailed methodologies for key experiments used to assess the role of Gsα in osteoblast differentiation.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

A foundational method to study osteoblast differentiation in vitro involves inducing MSCs towards an osteogenic lineage.

Protocol:

-

Cell Seeding: Plate primary MSCs or a suitable cell line (e.g., C3H10T1/2) in a 24-well plate at a density of 5 x 10³ cells/cm².

-

Growth Phase: Culture cells in growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) until they reach confluence.

-

Induction of Differentiation: Upon confluence (Day 0), replace the growth medium with an osteogenic induction medium. A standard formulation consists of the growth medium supplemented with:

-

50 µg/mL Ascorbic acid

-

10 mM β-glycerophosphate

-

100 nM Dexamethasone

-

-

Maintenance: Change the osteogenic induction medium every 2-3 days for a period of 14-21 days.

-

Analysis: At desired time points, cells can be harvested for gene expression analysis (qRT-PCR), protein analysis (Western blot), or fixed for staining assays (Alkaline Phosphatase and Alizarin Red S).

Experimental Workflow for Osteogenic Differentiation

Caption: Workflow for in vitro osteogenic differentiation of mesenchymal stem cells.

Alkaline Phosphatase (ALP) Staining

ALP is an early marker of osteoblast differentiation. This staining method visualizes its enzymatic activity.

Protocol:

-

Cell Fixation: After the desired differentiation period, gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the fixed cells once with PBS to remove excess fixative.

-

Staining: Prepare an ALP staining solution (e.g., using a commercially available kit containing BCIP/NBT substrate). Add the solution to each well, ensuring the cell monolayer is completely covered.

-

Incubation: Incubate the plate at room temperature in the dark for 15-60 minutes, or until a purple precipitate is visible.

-

Stopping the Reaction: Stop the reaction by washing the cells with distilled water.

-

Visualization: Visualize the stained cells using a bright-field microscope. Differentiated osteoblasts will appear dark purple/blue.

Alizarin Red S (ARS) Staining

ARS staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

Protocol:

-

Cell Fixation: Wash the differentiated cells twice with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[6]

-

Washing: Gently wash the fixed cells with distilled water 3-5 times.

-

Staining Solution Preparation: Prepare a 2% (w/v) Alizarin Red S solution in distilled water and adjust the pH to 4.1-4.3 with 0.1% ammonium hydroxide.[6][7]

-

Staining: Add the ARS solution to each well, covering the cells, and incubate for 20-30 minutes at room temperature in the dark.[6]

-

Final Washes: Carefully aspirate the staining solution and wash the wells 3-5 times with distilled water to remove unbound dye.

-

Visualization: Observe the orange-red calcium deposits under a bright-field microscope.

-

Quantification (Optional): To quantify mineralization, add 10% acetic acid to each well and incubate with shaking for 30 minutes to dissolve the stain.[6] Neutralize the supernatant with 10% ammonium hydroxide and measure the absorbance at 405 nm.

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers

qRT-PCR is used to quantify the expression of key genes involved in osteoblast differentiation.

Protocol:

-

RNA Extraction: At specific time points during differentiation, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit.[8]

-

Primer Design: Use primers specific for osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), Col1a1, and Bglap (Osteocalcin). A housekeeping gene (e.g., Gapdh or Actb) should be used as an internal control.

-

PCR Reaction: Perform the real-time PCR using a SYBR Green or TaqMan-based assay. A typical thermal cycling protocol is: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[8][9]

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to a control group (e.g., undifferentiated cells).

Section 3: this compound, a Small Molecule Activator of Osteoblast Differentiation

Distinct from the Gsα protein, this compound is a small molecule identified as an agonist of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway.[10] The Hh pathway is known to play a crucial role in bone development and osteogenesis.

This compound is a quinolinecarboxamide derivative that promotes the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[10] Its mechanism of action is through the activation of SMO, which initiates a signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of osteogenic target genes. It has been shown to be active in inducing alkaline phosphatase in the C3H10T1/2 mesenchymal cell line with an EC₅₀ of 1.2 μM.[10]

Hedgehog Signaling Pathway Activated by this compound

Caption: this compound activates SMO, leading to Gli-mediated transcription and osteoblast differentiation.

Section 4: Growth Differentiation Factor 10 (GDF10)

Growth Differentiation Factor 10 (GDF10), also known as Bone Morphogenetic Protein 3B (BMP-3B), is another molecule that can be associated with the "this compound" nomenclature. However, unlike the SMO agonist, GDF10 has been shown to play an inhibitory role in osteoblast differentiation.[11][12] It acts via the SMAD2/3 pathway, counteracting the pro-osteogenic effects of other BMPs like BMP-2.[12] Therefore, GDF10 is considered a negative regulator of osteogenesis.

Conclusion

This guide has provided a detailed examination of the multifaceted role of Gsα in osteoblast differentiation, highlighting its dual function in both promoting lineage commitment and restraining terminal differentiation through complex interactions between the cAMP/PKA and Wnt signaling pathways. Furthermore, it has clarified the identity and pro-osteogenic function of the small molecule SMO agonist, this compound, and the inhibitory role of GDF10. For researchers in bone biology and drug development, understanding the distinct mechanisms of these different molecules is paramount for the accurate interpretation of experimental data and the design of novel therapeutic strategies for bone-related disorders.

References

- 1. Gsα enhances commitment of mesenchymal progenitors to the osteoblast lineage but restrains osteoblast differentiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI - Gsα enhances commitment of mesenchymal progenitors to the osteoblast lineage but restrains osteoblast differentiation in mice [jci.org]

- 3. Loss of Gsα in osteocytes leads to osteopenia due to sclerostin induced suppression of osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Increased proliferation of osteoblastic cells expressing the activating Gs alpha mutation in monostotic and polyostotic fibrous dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the osteoblast transcriptome in a model of enhanced bone formation due to constitutive Gs-G protein signaling in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 7. ixcellsbiotech.com [ixcellsbiotech.com]

- 8. 2.6. Real-time PCR analysis for osteoblast differentiation markers [bio-protocol.org]

- 9. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stemcell.com [stemcell.com]

- 11. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 12. Bone morphogenetic protein-3b (BMP-3b) inhibits osteoblast differentiation via Smad2/3 pathway by counteracting Smad1/5/8 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of GSA-10: A Novel Non-Canonical Smoothened Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSA-10, a novel quinolinecarboxamide derivative, has been identified as a potent, small-molecule agonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Unlike canonical Smo agonists, this compound activates a distinct, non-canonical signaling cascade and does not bind to the classic cyclopamine site on the Smo receptor.[1][2] Preliminary in vitro studies have highlighted its significant potential in regenerative medicine, particularly for its potent osteogenic and anti-adipogenic properties. This document provides a comprehensive overview of the preliminary in vitro data and experimental methodologies associated with this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in key in vitro functional assays. The following table summarizes the available data on its potency in inducing osteoblast differentiation.

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | C3H10T1/2 | Osteoblast Differentiation (Alkaline Phosphatase Activity) | 1.2 µM | [3] |

Note: Further quantitative data, such as binding affinity (Ki) for the Smoothened receptor and IC50 for adipogenesis inhibition, are not yet publicly available in the reviewed literature.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by binding to a novel active site on the Smoothened receptor, distinct from that of canonical agonists like SAG and purmorphamine.[1][2] This interaction initiates a non-canonical signaling pathway that is independent of Gli-mediated transcription, the hallmark of the canonical Hedgehog pathway. Instead, this compound-activated Smo signaling proceeds through the activation of the LKB1-AMPK (AMP-activated protein kinase) axis.[3] This pathway has been shown to be crucial for its observed effects on cell differentiation.

Interestingly, the activity of this compound is strongly potentiated by cAMP elevators like forskolin and cholera toxin, which contrasts with the inhibition of canonical Smo agonists by these agents.[1][2] This further underscores the unique mechanism of action of this compound.

This compound Non-Canonical Signaling Pathway

Caption: Non-canonical signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Osteoblast Differentiation Assay in C3H10T1/2 Cells

This protocol is designed to assess the osteogenic potential of this compound by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.

a. Cell Culture and Seeding:

-

Culture murine mesenchymal progenitor cells (C3H10T1/2) in Basal Medium Eagle (BME) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in 96-well plates at a density of 3 x 103 cells per well and allow them to adhere and grow for 24 hours.

b. Compound Treatment:

-

After 24 hours, replace the culture medium with a differentiation medium (BME with 5% FBS).

-

Add this compound at various concentrations (typically from nanomolar to micromolar range) to the differentiation medium. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 6 days, replacing the medium with freshly prepared compound-containing differentiation medium every 2 days.

c. Alkaline Phosphatase (ALP) Activity Measurement:

-

After the 6-day incubation period, wash the cells twice with Phosphate-Buffered Saline (PBS).

-

Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Add a p-nitrophenyl phosphate (pNPP) substrate solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.

-

Stop the reaction by adding 3 M NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein content in each well, which can be determined using a standard protein assay (e.g., BCA assay).

Anti-Adipogenic Assay in 3T3-L1 Cells

This protocol evaluates the inhibitory effect of this compound on the differentiation of preadipocytes into mature adipocytes, quantified by lipid accumulation.

a. Cell Culture and Induction of Differentiation:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% bovine calf serum.

-

Grow cells to confluence in 24- or 48-well plates.

-

Two days post-confluence (Day 0), induce differentiation by changing the medium to a differentiation cocktail: DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

b. Compound Treatment:

-

Add this compound (e.g., 10 µM) or vehicle control to the differentiation cocktail.

-

On Day 2, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound.

-

Continue to culture the cells, replacing the medium every 2 days with DMEM containing 10% FBS and 10 µg/mL insulin, with or without this compound, for a total of 8-10 days.

c. Oil Red O Staining for Lipid Accumulation:

-

After the differentiation period, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Add Oil Red O staining solution (0.21% in 60% isopropanol) and incubate at room temperature for 10-20 minutes.

-

Wash the cells extensively with water to remove unbound dye.

-

For qualitative analysis, visualize and photograph the stained lipid droplets using a microscope.

-

For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500 nm.

Experimental Workflow Visualization

Caption: Workflow for key in vitro assays of this compound.

Conclusion

The preliminary in vitro data for this compound reveal a novel Smoothened agonist with a distinct non-canonical mechanism of action. Its potent induction of osteoblast differentiation and inhibition of adipogenesis highlight its potential as a therapeutic candidate for bone regeneration and metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate the biological activities and therapeutic applications of this compound and similar non-canonical Hedgehog pathway modulators.

References

Unveiling a Novel Allosteric Binding Site for GSA-10 on the Smoothened Receptor: A Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the binding characteristics of GSA-10, a novel small-molecule agonist of the Smoothened (SMO) receptor. For researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's unique interaction with SMO, detailing the experimental evidence that points to a distinct, allosteric binding site and its role in activating a non-canonical Hedgehog signaling pathway.

Executive Summary

The Smoothened receptor, a pivotal component of the Hedgehog (Hh) signaling pathway, is a key therapeutic target. While many SMO modulators interact with the canonical binding pocket recognized by cyclopamine and SAG, this compound distinguishes itself by acting at a novel, allosteric site. This is substantiated by its insensitivity to certain canonical SMO antagonists and its synergistic relationship with the canonical agonist SAG.[1][2] this compound's activation of SMO leads to downstream signaling through a non-canonical pathway, potentially involving AMP-activated protein kinase (AMPK), without promoting the translocation of SMO to the primary cilium.[1][3][4][5] This guide provides a comprehensive overview of the experimental data and methodologies that have been instrumental in characterizing the unique pharmacology of this compound.

Evidence for a Novel this compound Binding Site

Pharmacological studies have been crucial in differentiating the this compound binding site from the canonical ligand-binding pocket of SMO. The most compelling evidence comes from competitive binding and functional assays.

Insensitivity to Canonical Antagonists

A key finding is that this compound's activity is not inhibited by the classic SMO antagonist cyclopamine or by CUR61414.[3][6] This is in stark contrast to the canonical SMO agonist SAG, whose activity is readily blocked by these compounds. This differential inhibition strongly suggests that this compound does not bind to the same site as cyclopamine.

Differential Inhibition by Other SMO Antagonists

Further pharmacological dissection reveals a unique pattern of inhibition by other known SMO antagonists. While compounds such as MRT-83, SANT-1, LDE225 (Sonidegib), and M25 can inhibit the effects of this compound, their potency often differs from their potency against SAG.[3][6] For instance, GDC-0449 (Vismodegib) inhibits this compound's effects in the micromolar range, whereas it is much more potent against SAG.[3] This complex pattern of inhibition supports the existence of a distinct allosteric site through which these antagonists can modulate this compound's activity.

Synergistic Action with Canonical Agonists

Compelling evidence for an allosteric binding site comes from the observed synergy between this compound and the canonical SMO agonist, SAG.[1][2] In cell differentiation assays, the presence of a fixed concentration of this compound significantly potentiates the activity of SAG, and vice versa.[1] This mutual potentiation is a hallmark of allosteric modulators that bind to a site topographically distinct from the orthosteric site, enhancing the affinity or efficacy of the primary ligand.

Quantitative Data on this compound and SMO Modulators

The following tables summarize the key quantitative data from pharmacological assays characterizing the activity of this compound and the inhibitory effects of various SMO antagonists.

Table 1: Agonist Activity of this compound

| Compound | Assay | Cell Line | Endpoint | EC50 | Reference |

| This compound | Osteoblast Differentiation | C3H10T1/2 | Alkaline Phosphatase Activity | 1.2 µM | [7][8] |

| SAG | Osteoblast Differentiation | C3H10T1/2 | Alkaline Phosphatase Activity | ~0.1 µM | [1] |

Table 2: Inhibitory Activity of SMO Antagonists against this compound

| Antagonist | This compound Inhibition (IC50) | SAG Inhibition (IC50) | Reference |

| MRT-83 | Nanomolar range | Nanomolar range | [3] |

| SANT-1 | Nanomolar range | Nanomolar range | [3] |

| LDE225 (Sonidegib) | Nanomolar range | Nanomolar range | [3] |

| M25 | Nanomolar range | Nanomolar range | [3] |

| GDC-0449 (Vismodegib) | Micromolar range | Nanomolar range | [3] |

| Cyclopamine | No inhibition | Nanomolar range | [3][6] |

| CUR61414 | No inhibition | Nanomolar range | [3][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for characterizing its binding.

Caption: this compound activates SMO via a non-canonical pathway.

Caption: Characterizing this compound's novel binding site.

Experimental Protocols

While the precise binding site of this compound on SMO has not been elucidated through structural or mutagenesis studies, its pharmacological profile has been extensively characterized. Below are detailed methodologies for key experiments.

Cell-Based Functional Assay for SMO Activation

This protocol describes a method to assess the osteogenic activity of this compound in multipotent mesenchymal progenitor cells.

Objective: To quantify the dose-dependent effect of this compound on the differentiation of C3H10T1/2 cells into osteoblasts.

Materials:

-

C3H10T1/2 cells

-

DMEM supplemented with 10% FBS, penicillin, and streptomycin

-

This compound stock solution in DMSO

-

Alkaline Phosphatase (AP) activity assay kit

-

96-well plates

Procedure:

-

Seed C3H10T1/2 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium with the this compound dilutions. Include a vehicle control (DMSO).

-

Incubate the cells for 6 days, replacing the medium with fresh compound dilutions every 2 days.

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells according to the AP activity assay kit manufacturer's instructions.

-

Measure the AP activity in the cell lysates.

-

Normalize the AP activity to the total protein concentration in each well.

-

Plot the normalized AP activity against the this compound concentration and determine the EC50 value using non-linear regression.

Competitive Inhibition Assay

This protocol outlines a method to evaluate the inhibitory effect of various SMO antagonists on this compound-induced cell differentiation.

Objective: To determine the IC50 values of SMO antagonists against this compound activity.

Materials:

-

C3H10T1/2 cells

-

This compound

-

SMO antagonists (e.g., cyclopamine, GDC-0449, SANT-1)

-

Materials for the cell-based functional assay as described above.

Procedure:

-

Seed C3H10T1/2 cells as described in protocol 4.1.

-

Prepare serial dilutions of the SMO antagonists in culture medium containing a fixed concentration of this compound (typically at its EC80).

-

Replace the medium with the antagonist dilutions. Include a positive control (this compound alone) and a negative control (vehicle).

-

Incubate the cells for 6 days, with medium changes every 2 days.

-

Measure the AP activity as described in protocol 4.1.

-

Calculate the percentage of inhibition for each antagonist concentration relative to the this compound alone control.

-

Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value.

Future Directions

The definitive identification of the this compound binding site on the Smoothened receptor awaits further investigation. Key future experiments would include:

-

Site-directed mutagenesis: Mutating residues in suspected allosteric pockets of SMO and assessing the impact on this compound binding and activity.

-

Photoaffinity labeling: Using a photo-reactive analog of this compound to covalently label its binding site, followed by mass spectrometry to identify the labeled residues.

-

Structural biology: Co-crystallization or cryo-electron microscopy of the SMO receptor in complex with this compound to visualize the binding site at atomic resolution.

Elucidating the precise location and nature of this novel allosteric site will not only deepen our understanding of SMO receptor pharmacology but also pave the way for the rational design of new therapeutic agents that target non-canonical Hedgehog signaling.

References

- 1. GSA 10 | ISB Server Wahoo [wahoo.cns.umass.edu]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis for Smoothened regulation by its extracellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of the human smoothened receptor 7TM bound to an antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]

GSA-10 (CAS 300833-95-8): A Technical Guide to a Novel Smoothened Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSA-10 is a novel, potent small-molecule agonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Unlike canonical SMO agonists, this compound activates the receptor through a distinct, non-canonical mechanism that does not involve translocation to the primary cilium.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the specific signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties and Identification

This compound, with the CAS number 300833-95-8, is a quinolinecarboxamide derivative.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₀N₂O₅ | [1][2] |

| Molecular Weight | 450.53 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 5 mM in DMSO with gentle warming | [1] |

| Storage | Store at +4°C | [1] |

Mechanism of Action and Pharmacology

This compound is a positive modulator of the Smoothened receptor, promoting the differentiation of multipotent mesenchymal progenitor cells into osteoblasts.[1][3] A key feature of this compound is its activation of SMO via a non-canonical pathway. It binds to a novel active site on SMO, distinct from the classic cyclopamine-binding site.[2][3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| EC₅₀ | 1.2 μM | C3H10T1/2 | Alkaline Phosphatase-based Differentiation Assay | [1] |

| IC₅₀ (MRT-92) | 1000 nM | C3H10T1/2 | Inhibition of this compound-induced Alkaline Phosphatase Activity | [5] |

Further research is required to determine the specific IC₅₀ values for other known SMO antagonists against this compound.

Experimental Protocols

C3H10T1/2 Cell Differentiation Assay (Alkaline Phosphatase Activity)

This protocol is adapted from established methods for assessing osteoblast differentiation in the C3H10T1/2 mesenchymal stem cell line.

Materials:

-

C3H10T1/2 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin solution

-

This compound

-

Lysis Buffer (e.g., 100 mM Tris pH 9.5, 250 mM NaCl, 25 mM MgCl₂, 1% Triton X-100)

-

Alkaline Phosphatase Substrate (e.g., p-Nitrophenyl Phosphate or a chemiluminescent substrate)

-

96-well plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed C3H10T1/2 cells into 96-well plates at a density that allows them to reach confluency within 24-48 hours. Culture in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Treatment: Once confluent, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a period sufficient to induce differentiation, typically 3 to 6 days.

-

Cell Lysis: After the incubation period, wash the cells with PBS and then add lysis buffer to each well. Incubate for a specified time (e.g., 30 minutes) at room temperature with gentle agitation to ensure complete cell lysis.

-

Alkaline Phosphatase Assay:

-

Transfer the cell lysate to a new 96-well plate.

-

Add the alkaline phosphatase substrate solution to each well.

-

Incubate at 37°C for a time that allows for color development (for colorimetric assays) or signal generation (for chemiluminescent assays).

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis: Calculate the fold change in alkaline phosphatase activity relative to the vehicle control. Determine the EC₅₀ value by fitting the concentration-response data to a suitable sigmoidal model.

Signaling Pathways and Experimental Workflows

Non-Canonical Hedgehog Signaling Pathway of this compound

This compound activates a non-canonical Hedgehog signaling pathway that is independent of SMO translocation to the primary cilium and does not primarily rely on Gli-mediated transcription for some of its effects.[4][6] Key features of this pathway include the involvement of the LKB1-AMPK axis.[6]

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical experimental workflow for the characterization of a novel Smoothened agonist like this compound.

Conclusion

This compound represents a significant tool for studying the Hedgehog signaling pathway due to its unique non-canonical mechanism of Smoothened activation. Its ability to promote osteoblast differentiation highlights its potential in regenerative medicine research. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its known properties and the methodologies used for its characterization. Further investigation is warranted to fully elucidate its downstream signaling effects and to explore its therapeutic potential.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Discovery, molecular and pharmacological characterization of this compound, a novel small-molecule positive modulator of Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drmillett.com [drmillett.com]

- 5. researchgate.net [researchgate.net]

- 6. A non-canonical Hedgehog pathway initiates ciliogenesis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Quinolinecarboxamide Derivatives as Modulators of the Hedgehog Signaling Pathway: A Technical Guide to GSA-10 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of quinolinecarboxamide derivatives, with a particular focus on GSA-10, a novel positive modulator of the Smoothened (Smo) receptor. This document details the synthesis, biological activity, and experimental protocols associated with these compounds, offering a valuable resource for researchers in the fields of oncology, regenerative medicine, and drug discovery.

Introduction to Quinolinecarboxamides and the Hedgehog Signaling Pathway

Quinolinecarboxamides are a class of organic compounds characterized by a quinoline ring linked to a carboxamide group. This scaffold has proven to be a versatile platform for the development of a wide range of biologically active molecules, demonstrating antimicrobial, anticancer, and anti-inflammatory properties. A significant recent development in this area is the discovery of quinolinecarboxamide derivatives, such as this compound, that act as modulators of the Hedgehog (Hh) signaling pathway.

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor (GPCR) Smoothened (Smo) is a key component of this pathway. In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to activate downstream signaling cascades that ultimately lead to the activation of Gli transcription factors and the expression of target genes. Small molecules that can modulate the activity of Smo are therefore of significant therapeutic interest.

This compound (propyl 4-(1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamido) benzoate) is a novel, small-molecule Smoothened agonist.[1] Unlike some other Smo agonists, this compound does not bind to the classic cyclopamine binding site on the receptor.[1][2] Its unique mechanism of action and potent biological activity make it and its analogs promising candidates for further investigation in both cancer therapy and regenerative medicine.[1][3]

Data Presentation: Quantitative Analysis of Quinolinecarboxamide Derivatives

The following tables summarize the available quantitative data for this compound and other relevant quinolinecarboxamide derivatives. This data is essential for comparing the potency and efficacy of these compounds.

| Compound | Target | Assay | EC50 (µM) | Reference |

| This compound | Smoothened Receptor | Cell Differentiation (C3H10T1/2 cells) | 1.2 | [4] |

| Compound | Target/Activity | Assay | IC50 (µM) | Reference |

| Quinolinecarboxamide Derivative 8g | Anticancer (MCF-7 cells) | Apoptosis | 1.2 ± 0.2 | [5] |

| Quinolinecarboxamide Derivative 8g | Anticancer (Panc-1 cells) | Apoptosis | 1.4 ± 0.2 | [5] |

Note: This table is not exhaustive and represents a selection of publicly available data. Further research is required to populate this table with a wider range of quinolinecarboxamide derivatives and their activities on the Smoothened receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and evaluation of quinolinecarboxamide derivatives like this compound.

Synthesis of Quinolinecarboxamide Derivatives

The synthesis of quinolinecarboxamide derivatives generally involves the formation of a quinoline core followed by an amidation reaction. A general synthetic scheme for a compound structurally related to this compound, a 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative, is presented below.

Synthesis of 3,3'-((4-((1-(2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) [5]

-

Synthesis of Terminal Alkynes (4a-c):

-